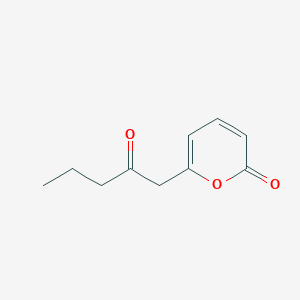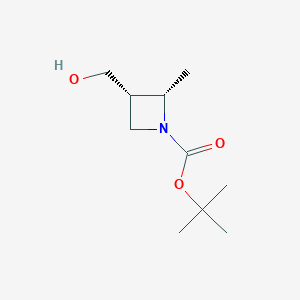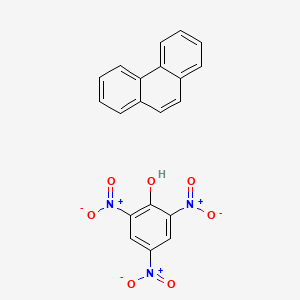
phenanthrene;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of phenanthrene;2,4,6-trinitrophenol involves the nitration of phenanthrene with 2,4,6-trinitrophenol. The process typically requires concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound. The process involves careful monitoring of reaction parameters to achieve high yields and purity.
化学反应分析
Types of Reactions
Phenanthrene;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of the nitro groups in 2,4,6-trinitrophenol can lead to the formation of amino derivatives.
Substitution: The aromatic rings in phenanthrene can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted phenanthrene derivatives.
科学研究应用
Phenanthrene;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
作用机制
The mechanism of action of phenanthrene;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, causing oxidative stress and potential cytotoxic effects. The aromatic rings in phenanthrene can intercalate with DNA, affecting its structure and function.
相似化合物的比较
Phenanthrene;2,4,6-trinitrophenol can be compared with other similar compounds, such as:
2,4,6-Trinitrotoluene (TNT): Both compounds are nitroaromatics, but TNT is more widely used as an explosive.
2,4-Dinitrophenol: Similar in structure but with fewer nitro groups, leading to different chemical properties and applications.
Phenanthrenequinone: An oxidized derivative of phenanthrene with distinct chemical and biological properties.
This compound is unique due to its combination of polycyclic aromatic and nitroaromatic characteristics, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
17356-97-7 |
|---|---|
分子式 |
C20H13N3O7 |
分子量 |
407.3 g/mol |
IUPAC 名称 |
phenanthrene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H10.C6H3N3O7/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10H;1-2,10H |
InChI 键 |
QUKFYXPVLGBOEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


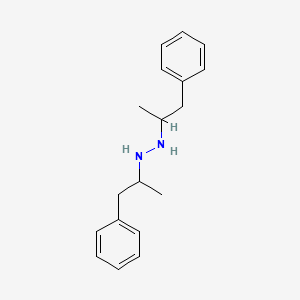
![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)
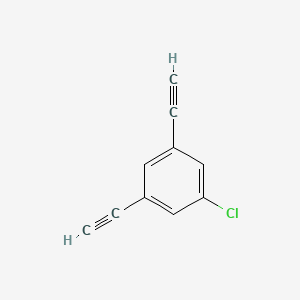
![[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate](/img/structure/B14007495.png)
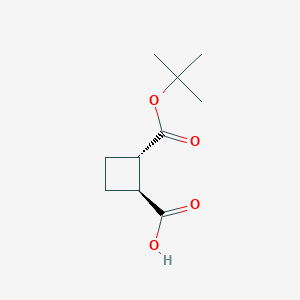
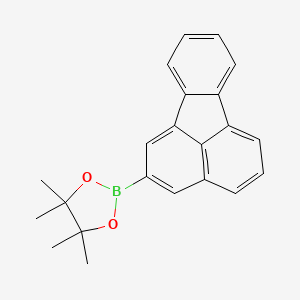
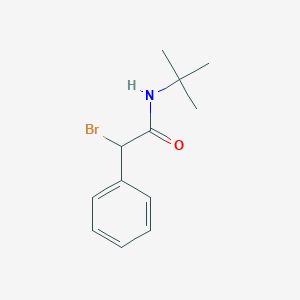
![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)
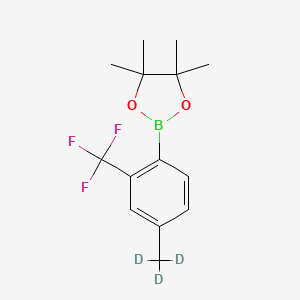
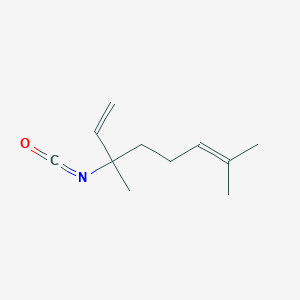
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)
